2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound that features a thiophene ring substituted with a dichlorobenzoyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via Friedel-Crafts acylation, where 2,6-dichlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzoyl group can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.
5-(1,3-Dioxolan-2-YL)thiophene:
2-(2,6-Dichlorobenzoyl)-5-methylthiophene: Contains a methyl group instead of the dioxolane ring, which may alter its chemical behavior and applications.
Uniqueness
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the dichlorobenzoyl and dioxolane groups, which confer distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and versatility in various scientific and industrial contexts.
Properties
IUPAC Name |
(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBJHNTXYUCOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641970 |
Source
|
Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-92-2 |
Source
|
Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.